1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an oxadiazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents to introduce the triazole and pyridine rings. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gaseous ammonia, toluene, and hydrogen peroxide. Reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE: This compound shares structural similarities with 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE and is used in similar applications.
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-1-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}ETHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE:
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11N9O2 |
---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H11N9O2/c1-7-9(16-20-21(7)11-10(13)18-23-19-11)12(22)17-15-6-8-3-2-4-14-5-8/h2-6H,1H3,(H2,13,18)(H,17,22)/b15-6+ |
InChI Key |
VTKDINMPTBXGHJ-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CN=CC=C3 |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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